molecular formula C10H14N2O3S B1414893 N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide CAS No. 1042784-00-8

N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide

Cat. No. B1414893
CAS RN: 1042784-00-8
M. Wt: 242.3 g/mol
InChI Key: MZDNTEWGJJJADO-UHFFFAOYSA-N
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Description

“N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide” is a chemical compound with the molecular formula C10H14N2O3S . It’s part of the sulfonamide group of compounds .


Molecular Structure Analysis

The molecular structure of “this compound” involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a sulfonamide functional group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not specified in the data I retrieved .

Scientific Research Applications

1. Synthesis and Structural Elaboration

Selenocyclisations of homoallylic sulfonamides, including compounds similar to N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide, lead to the creation of β-selanyl-pyrrolidines. These compounds undergo further oxidative eliminations to form 3-pyrrolines and poly-hydroxylated pyrrolidines, demonstrating the compound's utility in complex chemical synthesis (Jones et al., 2006).

2. Catalytic Applications

Pyrrolidine sulfonamide-based organocatalysts have been developed for direct, efficient α-aminoxylation reactions of aldehydes and ketones, showcasing a significant application in catalysis and enantioselective reactions (Wang et al., 2004).

3. Antimicrobial Activities

N-substituted pyrrolin-2-ones, which include derivatives of this compound, have been investigated for their antimicrobial properties. These compounds have shown potential against various bacterial infections, highlighting their significance in the development of new antimicrobial agents (Akbari et al., 2022).

4. Antitumor Properties

Compounds from sulfonamide-focused libraries, including derivatives of this compound, have been evaluated for antitumor properties. Some of these compounds have shown promise as cell cycle inhibitors and have progressed to clinical trials, indicating their potential in cancer therapy (Owa et al., 2002).

Safety and Hazards

The safety and hazards associated with “N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide” are not specified in the data I retrieved .

Future Directions

The future directions for “N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide” are not specified in the data I retrieved .

properties

IUPAC Name

N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c13-10-5-3-4-9(8-10)11-16(14,15)12-6-1-2-7-12/h3-5,8,11,13H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDNTEWGJJJADO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)NC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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